Daphnicyclidin H

Cytotoxicity Cancer Research Natural Product Pharmacology

Daphnicyclidin H (CAS 385384-29-2) is a highly modified pentacyclic alkaloid isolated from the stems of Daphniphyllum humile and D. teijsmanni.

Molecular Formula C23H29NO5
Molecular Weight 399.5 g/mol
CAS No. 385384-29-2
Cat. No. B1158447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnicyclidin H
CAS385384-29-2
Molecular FormulaC23H29NO5
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C
InChIInChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1
InChIKeyVNGVJVLIJHNWFZ-UHCAAFETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
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Daphnicyclidin H (CAS 385384-29-2): Structural and Cytotoxic Profile of a Pentacyclic Daphniphyllum Alkaloid


Daphnicyclidin H (CAS 385384-29-2) is a highly modified pentacyclic alkaloid isolated from the stems of Daphniphyllum humile and D. teijsmanni [1]. First reported by Kobayashi et al. in 2001, this natural product belongs to the daphnicyclidin family—a group of over 15 structurally compact alkaloids characterized by unprecedented fused hexa- or pentacyclic ring systems [2]. Its molecular formula is C23H29NO5 (MW: 399.48) . Daphnicyclidin H exhibits in vitro cytotoxicity against murine lymphoma L1210 cells (IC50: 0.5 µg/mL) and human epidermoid carcinoma KB cells (IC50: 0.9 µg/mL) [1].

Why Daphnicyclidin H Cannot Be Readily Substituted by Other Daphnicyclidin Alkaloids


Despite their shared biosynthetic origins, daphnicyclidin alkaloids exhibit marked structural heterogeneity in their ring skeletons and functional group appendages, leading to distinct cytotoxicity profiles and chemical reactivities [1]. Daphnicyclidin H is uniquely a pentacyclic framework among the A-H series (others are hexacyclic), and it serves as a key biogenetic intermediate that can be chemically converted to daphnicyclidin D (hexacyclic) under acidic conditions [1]. Furthermore, quantitative cytotoxicity assays demonstrate that IC50 values against L1210 and KB cell lines vary by over 40-fold across the series, precluding simple one-to-one substitution [1]. This evidence underscores the necessity for precise compound-level selection when designing experiments or sourcing for structure-activity relationship (SAR) studies.

Quantitative Evidence of Differentiation for Daphnicyclidin H (CAS 385384-29-2)


Differential Cytotoxicity Against Murine Lymphoma L1210 Cells: Daphnicyclidin H vs. Daphnicyclidin B

Daphnicyclidin H exhibits moderate cytotoxicity against murine lymphoma L1210 cells, with an IC50 of 0.5 µg/mL [1]. In direct comparison, the most potent analog, daphnicyclidin B, has an IC50 of 0.1 µg/mL—a 5-fold difference—while daphnicyclidin F and G show markedly reduced activity (IC50 4.3 and 4.2 µg/mL, respectively) [1]. This range of activities (0.1–4.3 µg/mL) underscores that minor structural variations within the daphnicyclidin family profoundly impact cytotoxic potency.

Cytotoxicity Cancer Research Natural Product Pharmacology

Comparative Cytotoxicity Against Human Epidermoid Carcinoma KB Cells

In human epidermoid carcinoma KB cells, Daphnicyclidin H demonstrates an IC50 of 0.9 µg/mL [1]. This positions it as the second most potent analog in the series, after Daphnicyclidin B (IC50 2.6 µg/mL is actually less potent; Daphnicyclidin A is 6.0 µg/mL). Notably, Daphnicyclidin G is inactive (IC50 >10 µg/mL) [1]. The KB cell line sensitivity profile differs from that of L1210, highlighting cell-type-specific cytotoxic responses that may guide targeted investigations.

Cancer Cell Lines Cytotoxicity Profiling Structure-Activity Relationship

Structural Skeleton Distinction: Pentacyclic Core of Daphnicyclidin H vs. Hexacyclic Daphnicyclidins A-G

Daphnicyclidin H is the only member of the A-H series to possess a pentacyclic skeleton; all other analogs (A–G) are hexacyclic [1]. The absence of the sixth ring (ring F) in Daphnicyclidin H is defined by the connectivity pattern and is confirmed by 2D NMR and X-ray crystallography [1]. This topological difference has direct chemical consequences: acid-catalyzed conversion of Daphnicyclidin H yields the hexacyclic daphnicyclidin D, whereas the reverse conversion is not observed [1].

Natural Product Chemistry Structural Biology Biosynthesis

Unique Biogenetic Intermediacy and Chemical Convertibility

According to the plausible biogenetic pathway proposed by Kobayashi et al., daphnicyclidin H is an intermediate en route to the hexacyclic daphnicyclidins (e.g., D, E, F) [1]. Experimentally, treatment of daphnicyclidin H with methanolic p-TsOH results in its conversion to daphnicyclidin D, a transformation not possible with other daphnicyclidins [1]. This unique reactivity arises from the pentacyclic architecture, which contains a latent electrophilic site that facilitates ring F formation.

Biosynthetic Pathway Analysis Chemical Derivatization Synthetic Methodology

Daphnicyclidin H (CAS 385384-29-2): Primary Research and Procurement Applications


Biosynthetic Pathway Elucidation and Intermediacy Studies

Daphnicyclidin H, as the only pentacyclic member of the daphnicyclidin A-H series and a demonstrated biogenetic intermediate, is the compound of choice for researchers investigating the oxidative cleavage and cyclization steps that convert yuzurimine-type precursors to hexacyclic daphniphyllum alkaloids [1]. Its acid-catalyzed conversion to daphnicyclidin D provides a direct chemical correlate to proposed biosynthetic routes [1].

Structure-Activity Relationship (SAR) Studies in Cytotoxicity

With an L1210 IC50 of 0.5 µg/mL and a KB IC50 of 0.9 µg/mL, Daphnicyclidin H occupies a distinct activity niche—more potent than Daphnicyclidins F and G but less potent than B in L1210 cells [1]. This intermediate potency, coupled with its unique pentacyclic scaffold, makes it a valuable reference compound for dissecting the structural features that govern cytotoxic activity across the daphnicyclidin family [1].

Synthetic Methodology Development Targeting Pentacyclic Scaffolds

The pentacyclic core of Daphnicyclidin H, featuring a fused azulene-indolizine framework, presents a distinct synthetic challenge compared to the hexacyclic daphnicyclidins. Laboratories engaged in total synthesis or methodology development can utilize Daphnicyclidin H as an authentic standard to validate asymmetric routes to pentacyclic daphniphyllum intermediates [1].

Natural Product Dereplication and Chemical Fingerprinting

Because Daphnicyclidin H has been isolated from multiple Daphniphyllum species (e.g., D. humile, D. teijsmanni, D. calycinum, D. macropodum), its presence serves as a chemotaxonomic marker. Analytical laboratories can employ an authenticated sample of Daphnicyclidin H for LC-MS/MS and NMR dereplication when profiling Daphniphyllum extracts, ensuring accurate identification amidst a complex alkaloid matrix [1].

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